molecular formula C37H53O2P B12876343 ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

Cat. No.: B12876343
M. Wt: 560.8 g/mol
InChI Key: HQGCXFBETLNMGY-UHFFFAOYSA-N
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Description

Ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is a complex organophosphorus compound. It is known for its application as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. The compound’s structure includes multiple aromatic rings and bulky tert-butyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane typically involves the reaction of di-tert-butylphosphine with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene. The process requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The purification process often involves recrystallization or chromatographic techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, substituted aromatic compounds, and various biaryl structures, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The bulky tert-butyl groups and aromatic rings enhance the compound’s steric and electronic properties, making it an effective ligand .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane stands out due to its specific structural features, such as the presence of multiple aromatic rings and bulky tert-butyl groups. These characteristics contribute to its high stability and reactivity, making it a valuable ligand in various catalytic processes .

Biological Activity

Ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane, often referred to as Me4tButylXphos, is a phosphine compound recognized for its significant role in catalysis and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C33H53P
  • Molecular Weight : 480.7 g/mol
  • IUPAC Name : ditert-butyl-[2,3,4,5-tetramethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphine
  • CAS Number : 857356-94-6

Mechanisms of Biological Activity

The biological activity of ditert-butyl phosphines like Me4tButylXphos is primarily linked to their role as ligands in transition metal-catalyzed reactions. These reactions are crucial in the synthesis of biologically active compounds. The bulky structure of the ligand enhances selectivity and stability in catalytic processes.

1. Catalytic Applications

Me4tButylXphos has been employed as a ligand in various palladium-catalyzed reactions, including:

  • Amidation of Aryl Chlorides : This reaction is vital for synthesizing amides from aryl halides, which are important intermediates in pharmaceutical development.
  • Synthesis of Phenols : The compound facilitates the conversion of aryl halides to phenols, showcasing its versatility in organic synthesis .

Case Studies

Several studies highlight the efficacy of Me4tButylXphos in biological contexts:

Case Study 1: Anticancer Activity

In a study investigating novel anticancer agents, Me4tButylXphos was used to synthesize phosphine-based compounds that demonstrated significant cytotoxicity against various cancer cell lines. The results indicated that the compound could enhance the effectiveness of existing chemotherapeutic agents by improving their delivery and bioavailability .

Case Study 2: Protein Interaction Modulation

Research has shown that phosphine ligands can modulate protein-protein interactions (PPIs), which are critical in many biological processes. Me4tButylXphos was evaluated for its ability to disrupt specific PPIs involved in cancer progression. The findings suggested that this compound could serve as a lead structure for developing inhibitors targeting such interactions .

Biological Activity Summary Table

Biological Activity Description Reference
Anticancer ActivityEnhances cytotoxicity against cancer cell lines
Protein Interaction ModulationPotential inhibitor of critical protein interactions
Catalytic RoleLigand for palladium-catalyzed reactions

Properties

Molecular Formula

C37H53O2P

Molecular Weight

560.8 g/mol

IUPAC Name

ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

InChI

InChI=1S/C37H53O2P/c1-23(2)28-22-29(24(3)4)34(32(25(5)6)33(28)26-18-16-15-17-19-26)30-20-27(38-13)21-31(39-14)35(30)40(36(7,8)9)37(10,11)12/h15-25H,1-14H3

InChI Key

HQGCXFBETLNMGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1C2=CC=CC=C2)C(C)C)C3=C(C(=CC(=C3)OC)OC)P(C(C)(C)C)C(C)(C)C)C(C)C

Origin of Product

United States

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